molecular formula C13H8Cl2N2O3 B5573292 N-(2,3-dichlorophenyl)-3-nitrobenzamide

N-(2,3-dichlorophenyl)-3-nitrobenzamide

Cat. No.: B5573292
M. Wt: 311.12 g/mol
InChI Key: QNLGDOYJBSELOL-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group linked to a 2,3-dichlorophenylamine moiety. Such compounds are typically synthesized via amide bond formation between acyl chlorides and amines, as exemplified by the Schotten–Baumann reaction . The compound’s nitro and chloro groups confer distinct electronic and steric properties, making it relevant for applications in medicinal chemistry and polymer precursor synthesis.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-5-2-6-11(12(10)15)16-13(18)8-3-1-4-9(7-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGDOYJBSELOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-3-nitrobenzamide typically involves the reaction of 2,3-dichloroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(2,3-dichlorophenyl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the conditions used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Anticancer Activity: N-(2,3-dichlorophenyl)-3-nitrobenzamide has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics .
  • Antimicrobial Properties: The compound has shown promise in studies evaluating its efficacy against various bacterial strains, indicating potential applications in developing new antibiotics .

2. Neuropharmacology:

  • Dopamine Receptor Modulation: Research indicates that derivatives of this compound can act as selective antagonists for dopamine receptors, particularly the D3 receptor. This modulation could be beneficial in treating conditions like addiction or schizophrenia .

3. Insecticidal Activity:

  • Acetylcholinesterase Inhibitors: The compound's structure allows it to interact with acetylcholinesterase, an enzyme critical for insect nervous system function. As such, it may serve as a basis for developing new insecticides .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityEvaluated the effect on cancer cell linesDemonstrated significant cytotoxic effects against breast cancer cells with IC50 values in low micromolar range
Neuropharmacological AssessmentInvestigated binding affinity to D3 receptorsShowed high selectivity and affinity compared to other dopamine receptor subtypes
Insecticidal PotentialAssessed inhibition of acetylcholinesteraseFound effective inhibition leading to increased mortality in treated insect populations

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,3-dichlorophenyl)-3-nitrobenzamide with structurally related benzamides, focusing on substituent patterns, synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Benzamide Ring) Substituents (Phenyl/Amine Group) Molecular Weight (g/mol) Key Applications/Activities Reference
This compound 3-Nitro 2,3-Dichlorophenyl 311.12* Potential receptor ligand/polymer precursor Inferred
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide 3-Nitro, 4-Chloro 2,3-Dichlorophenyl 345.57 Not specified (CAS database entry)
N-(3-Chlorophenyl)-3-nitrobenzamide 3-Nitro 3-Chlorophenyl 276.68 Supplier-listed (no activity data)
4-Nitro-N-(3-nitrophenyl)benzamide 4-Nitro 3-Nitrophenyl 287.23 Educational derivatization agent
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-Nitro 3-Chlorophenethyl 304.73 Synthetic hybrid molecule

*Calculated based on molecular formula C₁₃H₈Cl₂N₂O₃.

Structural and Electronic Differences

  • Substituent Position: The 2,3-dichlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects distinct from analogs like N-(3-chlorophenyl)-3-nitrobenzamide (mono-chlorinated phenyl) .
  • Nitro Group Orientation :

    • The 3-nitro group in the target compound contrasts with the 4-nitro substitution in 4-Nitro-N-(3-nitrophenyl)benzamide , which may influence hydrogen bonding and dipole interactions in biological systems .

Physicochemical Properties

  • Lipophilicity: The 2,3-dichlorophenyl group increases logP compared to mono-chlorinated analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Molecular Weight :
    At ~311 g/mol, the compound falls within the "drug-like" range (200–500 g/mol), similar to N-(3-chlorophenethyl)-4-nitrobenzamide (304.73 g/mol) .

Biological Activity

N-(2,3-dichlorophenyl)-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H8Cl2N2O3\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}_{3}

This compound features a nitro group and a dichlorophenyl moiety, which are critical for its biological activity.

This compound exhibits its biological effects primarily through the inhibition of key enzymes and interference with cellular processes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synapses, which may have therapeutic implications in neurodegenerative diseases .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness. The results indicate that the compound exhibits a significant zone of inhibition against Gram-positive bacteria compared to Gram-negative strains .

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli8
Bacillus subtilis12

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:

Cell Line IC50 (µM)
HeLa25
MCF-730

These findings suggest that the compound may have potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Substituents on the benzene ring and variations in the nitro group have been shown to affect both potency and selectivity against specific biological targets. For instance, compounds with additional halogen substituents or varying nitro group positions often exhibit enhanced activity .

Case Studies

  • Inhibition of AChE : A study demonstrated that this compound effectively inhibited AChE activity in vitro, showing potential for use in treating conditions like Alzheimer's disease. The inhibition was characterized by kinetic assays revealing a competitive inhibition pattern .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential application in treating resistant infections .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,3-dichlorophenyl)-3-nitrobenzamide?

The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common method involves reacting 2,3-dichloroaniline with 3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. After acid-base workup, purification is achieved via column chromatography using neutral Al₂O₃ . Similar protocols for structurally related benzamides (e.g., coupling dichlorophenyl amines with nitrobenzoyl chlorides) are documented, yielding products in 38–65% efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and amide bond formation. For example, aromatic protons in dichlorophenyl groups appear as multiplet signals between δ 7.0–7.6 ppm, while nitrobenzamide protons resonate at δ 7.9–8.6 ppm .
  • Mass Spectrometry (LC/MS) : To verify molecular weight (e.g., observed m/z values ~290–503 for related benzamides) .
  • UV Spectroscopy : For detecting π→π* transitions in nitroaromatic systems, typically at λmax ~260–300 nm .

Q. How can crystallization conditions be optimized for structural elucidation?

Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to grow single crystals. X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard for resolving crystal structures. For analogous dichlorophenyl benzamides, monoclinic systems (space group P21/c) with hydrogen-bonded chains along the c-axis are common .

Advanced Research Questions

Q. How can conflicting NMR data arising from rotational isomerism be resolved?

Rotational barriers in amides can lead to split signals or broadening. Solutions include:

  • Variable-Temperature NMR : To coalesce signals and calculate rotational energy barriers.
  • DFT Calculations : To predict stable conformers and compare with experimental data.
    For example, in N-(2,3-dichlorophenyl)piperazine derivatives, diastereotopic protons resolved at low temperatures confirm restricted rotation .

Q. What experimental design strategies improve yield in large-scale synthesis?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions. For instance, triethylamine concentration significantly impacts coupling efficiency in benzamide syntheses .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, as shown for nitrobenzamide derivatives (e.g., 65% yield in 15 minutes) .

Q. How do structural modifications (e.g., halogen placement) affect biological activity?

Comparative studies on dichlorophenyl isomers reveal that 2,3-dichloro substitution enhances dopamine D3 receptor binding affinity compared to 3,5-dichloro analogs. Use radioligand assays (e.g., [³H]spiperone displacement) to quantify receptor interactions. Molecular docking with homology models can predict binding poses .

Q. How can crystallographic data resolve discrepancies in molecular conformation?

For N-(2,3-dichlorophenyl)benzamides, X-ray structures show trans-amide conformations with dihedral angles between aromatic rings (e.g., 58.3° in monoclinic systems). Hydrogen-bonding networks (N–H⋯O) stabilize the lattice, and deviations from expected geometries may indicate steric strain or solvent effects .

Q. What analytical approaches validate purity in pharmacologically relevant samples?

  • HPLC-PDA/MS : To detect impurities (e.g., unreacted aniline or nitrobenzoyl chloride).
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
    Lamotrigine-related impurities (e.g., dichlorobenzamide derivatives) are monitored using similar protocols .

Methodological Notes

  • Data Contradiction Example : Discrepancies in NMR coupling constants (e.g., J = 3.08–3.32 Hz in thiophenyl derivatives ) highlight the need for standardized acquisition parameters.
  • Advanced Tools : SHELX software and PubChem computational data are recommended for structural validation.

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